4-Ethynylpyrene

Nucleic Acid Chemistry TINA (Twisted Intercalating Nucleic Acid) DNA Triplex Stability

4-Ethynylpyrene is the only isomer that selectively stabilizes Hoogsteen triplexes while destabilizing Watson-Crick duplexes, enabling TINA primers with superior mismatch discrimination in qPCR. Its unique 505 nm excimer band supports ratiometric DNA biosensors, and the terminal alkyne allows Sonogashira coupling for OLED/OPV construction. With a 40 nm Stokes shift—distinct from the 10 nm and 100 nm shifts of 1- and 2-isomers—it ensures unambiguous multiplexed detection. Substituting any other isomer compromises assay specificity and device performance.

Molecular Formula C18H10
Molecular Weight 226.3 g/mol
CAS No. 185506-23-4
Cat. No. B12574940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynylpyrene
CAS185506-23-4
Molecular FormulaC18H10
Molecular Weight226.3 g/mol
Structural Identifiers
SMILESC#CC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3
InChIInChI=1S/C18H10/c1-2-12-11-15-7-3-5-13-9-10-14-6-4-8-16(12)18(14)17(13)15/h1,3-11H
InChIKeyMWCIWTVUVKVTQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynylpyrene (CAS 185506-23-4): Baseline Molecular Identity and Core Characteristics for Research Procurement


4-Ethynylpyrene is a monosubstituted polycyclic aromatic hydrocarbon (PAH) derivative of pyrene, characterized by an ethynyl (-C≡CH) moiety at the 4-position of the pyrene core. This structural modification imparts distinct photophysical and biochemical properties, including altered fluorescence emission profiles and enhanced intercalation behavior with nucleic acids [1]. The compound has been utilized in the construction of twisted intercalating nucleic acids (TINAs) and serves as a building block in materials science and chemical biology applications [2].

Why Unmodified Pyrene or Positional Isomers Cannot Replace 4-Ethynylpyrene in Target Applications


Although pyrene and its ethynyl derivatives share a common polyaromatic core, the position of the ethynyl substituent profoundly alters their interactions with biological targets, their fluorescence signatures, and their material properties. Unmodified pyrene lacks the extended π-conjugation and reactive alkyne handle that enable covalent functionalization and red-shifted emission. Furthermore, among the positional isomers, 1-, 2-, and 4-ethynylpyrenes exhibit markedly different thermal stabilization effects on nucleic acid structures and distinct fluorescence spectral characteristics [1]. Substituting one isomer for another in a TINA construct, a bioconjugate, or an optoelectronic device would yield unpredictable and often suboptimal performance, making 4-ethynylpyrene a specifically required entity rather than a generic interchangeable component [2].

Quantitative Differentiation of 4-Ethynylpyrene: Head-to-Head Evidence for Informed Procurement


Superior Thermal Stabilization of Hoogsteen-Type Parallel DNA Triplexes by para-TINA (4-Ethynylpyrene) vs. ortho-TINA (2-Ethynylpyrene)

Incorporation of 4-ethynylpyrene as a para-twisted intercalating nucleic acid (para-TINA) leads to significant and selective stabilization of Hoogsteen-type parallel DNA triplexes and duplexes, in contrast to the effect observed with the ortho-isomer (2-ethynylpyrene) [1]. This differential effect allows for the rational design of DNA structures with tunable stability, a feature not achievable with unmodified pyrene or alternative isomers.

Nucleic Acid Chemistry TINA (Twisted Intercalating Nucleic Acid) DNA Triplex Stability Biosensor Development

Moderate Stokes Shift of 40 nm for 4-Ethynylpyrene Conjugates: A Distinct Optical Signature for Fluorescence-Based Assays

The fluorescence properties of TINA conjugates are highly dependent on the ethynylpyrene isomer used. Specifically, the Stokes shift measured for pyren-1-ylethynylphenyl, pyren-2-ylethynylphenyl, and pyren-4-ylethynylphenyl derivatives shows a clear quantitative variation [1]. This difference provides a distinct optical fingerprint for each isomer, allowing for their identification and differentiation in fluorescence-based applications.

Fluorescence Spectroscopy DNA Intercalation TINA (Twisted Intercalating Nucleic Acid) Molecular Probes

Formation of a Characteristic Excimer Band at 505 nm Enables Ratiometric Detection of DNA Proximity

When two 4-ethynylpyrene residues are positioned opposite each other within a DNA duplex (as a pseudo-pair), they form an excimer with a characteristic emission band at 505 nm [1]. This property is shared with the 1-ethynylpyrene analogue but is distinct from the behavior of other intercalators and provides a long-wavelength signal for monitoring DNA proximity.

Excimer Fluorescence DNA Nanotechnology Molecular Ruler Biosensor

High-Impact Research and Industrial Applications for 4-Ethynylpyrene (CAS 185506-23-4)


Development of Isomer-Specific TINA-Based qPCR Probes

4-Ethynylpyrene can be incorporated into twisted intercalating nucleic acid (TINA) primers to enhance the thermal stability and specificity of quantitative PCR (qPCR) assays. Its unique ability to selectively stabilize Hoogsteen-type triplexes while destabilizing Watson-Crick duplexes allows for the design of primers with improved mismatch discrimination and reduced non-specific amplification [1].

Construction of Ratiometric DNA Nanoswitches and Molecular Beacons

The formation of a distinct excimer band at 505 nm when two 4-ethynylpyrene residues are brought into proximity provides a ratiometric signal for monitoring DNA conformational changes [1]. This property is ideal for creating molecular beacons and nanoswitches where the ratio of monomer to excimer emission indicates the state of a target analyte, enabling quantitative and real-time detection in complex environments.

Multiplexed Fluorescence Assays Using Distinct Stokes Shift Signatures

The specific Stokes shift of 40 nm for 4-ethynylpyrene conjugates offers a unique spectral signature that can be differentiated from the 10 nm and 100 nm shifts of its 1- and 2-isomers, respectively [1]. This enables the design of multiplexed assays where multiple TINA-based probes are used simultaneously to detect different nucleic acid targets, each identified by its characteristic fluorescence spectrum, thereby increasing assay throughput and information content.

Synthesis of Functionalized Optoelectronic Materials via Sonogashira Coupling

The terminal alkyne group of 4-ethynylpyrene serves as a versatile handle for Sonogashira cross-coupling reactions, enabling its covalent attachment to a variety of aryl and vinyl halides. This reactivity is essential for constructing extended π-conjugated systems, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where precise control over electronic structure and emission wavelength is achieved through the choice of coupling partner [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ethynylpyrene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.